3,5-Dibutyl-6-methyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibutyl-6-methyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the substitution of butyl groups at the 3 and 5 positions and a methyl group at the 6 position of the uracil ring. The molecular formula of this compound is C13H22N2O2, and it has a molecular weight of 238.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibutyl-6-methyluracil can be achieved through various methods One common approach involves the alkylation of uracil derivativesThe methyl group at the 6 position can be introduced through methylation reactions using methyl iodide and a suitable base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation and methylation reactions. These processes are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibutyl-6-methyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the butyl or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
3,5-Dibutyl-6-methyluracil has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies related to nucleic acid analogs and their interactions with enzymes and other biomolecules.
Medicine: Research on this compound includes its potential use as an antiviral or anticancer agent due to its structural similarity to nucleobases.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 3,5-Dibutyl-6-methyluracil involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can mimic natural nucleobases, thereby inhibiting or altering the activity of these enzymes. This can lead to disruptions in DNA and RNA synthesis, which is the basis for its potential antiviral and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6-Methyluracil: Similar in structure but lacks the butyl groups at the 3 and 5 positions.
5-Fluorouracil: A well-known anticancer agent with a fluorine atom at the 5 position instead of a butyl group.
1,3-Dimethyluracil: Contains methyl groups at the 1 and 3 positions instead of butyl groups
Uniqueness
3,5-Dibutyl-6-methyluracil is unique due to the presence of butyl groups at the 3 and 5 positions, which can significantly alter its chemical properties and biological activity compared to other uracil derivatives. These modifications can enhance its lipophilicity, making it more suitable for certain applications in medicinal chemistry and drug development .
Properties
CAS No. |
92107-30-7 |
---|---|
Molecular Formula |
C13H22N2O2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
3,5-dibutyl-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H22N2O2/c1-4-6-8-11-10(3)14-13(17)15(12(11)16)9-7-5-2/h4-9H2,1-3H3,(H,14,17) |
InChI Key |
LTWFGDJPJOTHQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(NC(=O)N(C1=O)CCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.